1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone
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Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone is an intriguing compound known for its potential applications in scientific research and industry. This compound combines elements of isoquinoline, thiazole, and fluorophenyl groups, making it a versatile molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Isoquinoline Derivative
Reagents: Isoquinoline, acetic acid, bromine.
Conditions: Heating under reflux.
Reaction: Isoquinoline reacts with acetic acid and bromine to form 3,4-dihydroisoquinoline.
Step 2: Synthesis of Thiazole Derivative
Reagents: 4-fluoroaniline, thioglycolic acid, phosphorus pentasulfide.
Reaction: 4-fluoroaniline reacts with thioglycolic acid and phosphorus pentasulfide to form 2-(2-(4-fluorophenyl)amino)thiazole.
Step 3: Coupling Reaction
Reagents: 3,4-dihydroisoquinoline, 2-(2-(4-fluorophenyl)amino)thiazole.
Conditions: Room temperature, using a coupling agent like DCC (dicyclohexylcarbodiimide).
Reaction: Coupling of the synthesized isoquinoline and thiazole derivatives results in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone.
Industrial Production Methods
The industrial synthesis of this compound would follow the same basic steps but would require scaled-up equipment and optimization of reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions can occur, potentially reducing the thiazole ring or the ketone group.
Substitution: Substitution reactions may happen at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, nitrating agents, or other electrophiles.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced thiazole or ketone forms.
Substitution: Aromatic rings substituted with different functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: This compound can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a drug candidate due to its bioactive structure.
Diagnostic Agents: Used in the development of diagnostic tools due to its fluorescent properties.
Industry
Material Science: Applied in the creation of new materials with specific electronic or optical properties.
Mechanism of Action
This compound exerts its effects by interacting with various molecular targets. For instance, the isoquinoline moiety may bind to specific receptors or enzymes, while the thiazole and fluorophenyl groups contribute to the overall binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroisoquinolin-1(2H)-yl)-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)ethanone
1-(3,4-dihydroisoquinolin-1(2H)-yl)-2-(2-((4-bromophenyl)amino)thiazol-4-yl)ethanone
Uniqueness
What sets 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone apart is its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the fluorophenyl group is particularly noteworthy, as it can significantly affect the compound's reactivity and interactions.
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Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-5-7-17(8-6-16)22-20-23-18(13-26-20)11-19(25)24-10-9-14-3-1-2-4-15(14)12-24/h1-8,13H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYFUDNCTZVQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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